molecular formula C17H10ClFN4O B2639858 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-28-4

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2639858
CAS No.: 872623-28-4
M. Wt: 340.74
InChI Key: RRKGIYKSFXFXFL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a 3-fluorophenoxy moiety. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-3-1-5-13(7-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-2-4-12(19)8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGIYKSFXFXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl and 3-fluorophenoxy groups can be carried out through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name (Structure) Substituents Biological Activity Key Findings Reference
Target Compound 1-(3-ClPh), 4-(3-FPhO) Not explicitly reported Hypothesized kinase inhibition based on structural analogs. -
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-ClPh 1-Benzothiazole, 4-ClPh, 3-Me Antimicrobial, Anti-inflammatory Active against P. aeruginosa and C. albicans; COX inhibition potential.
4-(3-Phenyl)-thieno[3,2-d]pyrimidine Hybrid thieno[3,2-d]pyrimidine Broad biological activity Enhanced activity due to thieno ring’s electron-rich nature.
4-Chloro-1-(4-FPh)-3-Me 4-Cl, 1-(4-FPh), 3-Me Anticancer EGFR/ErbB2 receptor inhibition; synthesized via POCl3-mediated chlorination.
2-(1-(3-FPh)-chromen-4-one Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine Kinase inhibition High enantiomeric excess (96.21%); potential for targeted therapies.
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-(SCH3), 4-NH2 Kinase modulation Improved solubility and binding affinity due to methylthio group.

Pharmacological Potential

  • Anticancer Activity: 4-Chloro-1-(4-fluorophenyl)-3-methyl derivatives () inhibit EGFR/ErbB2 receptors, critical in cancer signaling . The target compound’s 3-fluorophenoxy group may similarly modulate kinase activity.
  • Antimicrobial Activity: Benzothiazole derivatives () show MIC values <10 µg/mL against P. aeruginosa and C. albicans, attributed to the benzothiazole moiety’s electron-deficient nature .
  • Anti-inflammatory Effects: Analogs with dimethylamino groups (e.g., compound 3j in ) exhibit COX-2 selectivity, reducing prostaglandin synthesis .

Biological Activity

1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H12ClFN3OC_{16}H_{12}ClFN_3O with a molecular weight of approximately 304.73 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated effectiveness as epidermal growth factor receptor (EGFR) inhibitors. For instance, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating potent anti-proliferative activity .
  • Cell Cycle Arrest and Apoptosis : Compounds with similar scaffolds have been reported to induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), leading to increased DNA fragmentation in cancer cells .
  • Dual Targeting : Some derivatives have been identified as dual inhibitors of EGFR and vascular endothelial growth factor receptor (VEGFR), enhancing their therapeutic potential against tumors that exhibit resistance to single-target therapies .

Enzyme Inhibition

The compound also exhibits inhibitory activity against various kinases involved in tumorigenesis. Studies suggest that pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors due to their structural similarity to ATP . This characteristic has led to investigations into their role in inhibiting kinases associated with cancer progression.

Study 1: Anticancer Activity Evaluation

A study evaluated the anti-proliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis at concentrations as low as 8.21 µM .

CompoundCell LineIC50 (µM)Mechanism
12bA5490.016EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
5iMCF-70.3Dual EGFR/VGFR2 Inhibition

Study 2: Molecular Docking Studies

Molecular docking studies conducted on various pyrazolo[3,4-d]pyrimidine derivatives revealed insights into their binding affinities for EGFR. The most promising compounds showed binding energies indicating strong interactions with the active site of the receptor .

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